molecular formula C11H15NO3 B13305363 1-(Furan-3-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one

1-(Furan-3-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one

Cat. No.: B13305363
M. Wt: 209.24 g/mol
InChI Key: VKVOLYLDLZXEQC-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one is an organic compound that features a furan ring and a morpholine ring. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-3-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by the reaction of diethanolamine with sulfuric acid.

    Coupling of the Rings: The final step involves coupling the furan and morpholine rings through an appropriate linker, such as an ethanone group. This can be achieved using reagents like acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups using electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Furanones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(Furan-3-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The furan and morpholine rings can interact with different molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one: Similar structure but with the furan ring at a different position.

    1-(Thiophen-3-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one: Contains a thiophene ring instead of a furan ring.

    1-(Pyridin-3-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one: Contains a pyridine ring instead of a furan ring.

Uniqueness

1-(Furan-3-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one is unique due to the specific combination of the furan and morpholine rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1-(furan-3-yl)-2-(5-methylmorpholin-3-yl)ethanone

InChI

InChI=1S/C11H15NO3/c1-8-5-15-7-10(12-8)4-11(13)9-2-3-14-6-9/h2-3,6,8,10,12H,4-5,7H2,1H3

InChI Key

VKVOLYLDLZXEQC-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1)CC(=O)C2=COC=C2

Origin of Product

United States

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